molecular formula C37H46O B12591937 Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- CAS No. 648429-97-4

Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-

Cat. No.: B12591937
CAS No.: 648429-97-4
M. Wt: 506.8 g/mol
InChI Key: GJKQKATWDFXNFL-UHFFFAOYSA-N
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Description

Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- is a complex organic compound known for its unique structure and properties. This compound features two azulenyl groups, each substituted with tert-butyl groups at the 3 and 6 positions, connected through a central methanone group. The presence of azulenyl groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- typically involves the reaction of 3,6-bis(1,1-dimethylethyl)azulene with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the methanone group to methylene or other reduced forms.

    Substitution: The azulenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted azulenyl derivatives.

Scientific Research Applications

Synthesis of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-

The synthesis typically involves several steps:

  • Condensation Reactions : The initial step often includes the condensation of aldehydes with azulene derivatives under acidic conditions to yield the desired product. For example, reactions involving benzaldehyde and azulene derivatives have been reported to achieve high yields .
  • Purification : Following synthesis, purification methods such as column chromatography are employed to isolate the product in pure form.

Scientific Research Applications

Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- demonstrates potential applications in various scientific fields:

Electronic Materials

The unique electronic properties of azulene derivatives make them suitable for applications in organic electronics. The compound can be utilized in:

  • Organic Light Emitting Diodes (OLEDs) : Due to its favorable electronic characteristics.
  • Organic Photovoltaics : As a component that can enhance charge transport properties.

Photochemical Studies

The compound's ability to undergo photochemical reactions allows it to be studied for:

  • Photodynamic Therapy : Investigating its efficacy as a photosensitizer in cancer treatment.
  • Solar Energy Conversion : Exploring its role in light-harvesting systems.

Material Science

In material science, Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- can be applied in:

  • Nanocomposites : As a stabilizing agent or functional additive to improve material properties.
  • Coatings : Due to its chemical stability and solubility properties.

Case Study 1: Photodynamic Therapy

Research has indicated that azulene derivatives can serve as effective photosensitizers in photodynamic therapy. In studies involving Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-, researchers observed significant cellular uptake and subsequent cytotoxic effects upon light activation. These findings suggest potential for further development in therapeutic applications against tumors.

Case Study 2: Organic Electronics

In a study focused on organic electronics, Methanone derivatives were incorporated into OLED structures. The results demonstrated improved efficiency and stability compared to traditional materials. This highlights the compound's potential as a valuable component in next-generation electronic devices.

Mechanism of Action

The mechanism of action of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- involves its interaction with specific molecular targets and pathways. The azulenyl groups can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions (e.g., hydrogen bonding, π-π stacking). These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-bis(1,1-dimethylethyl)-: A simpler aromatic compound with tert-butyl groups, used as a reference for studying the effects of substitution on aromatic systems.

    2,6-di-tert-butylphenol: Known for its antioxidant properties, used in various industrial applications.

    Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-: Another tert-butyl-substituted aromatic compound with distinct chemical properties.

Uniqueness

Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- stands out due to its unique structure, combining the properties of azulenyl and tert-butyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- has a molecular formula of C29H44OC_{29}H_{44}O and a molecular weight of approximately 424.66 g/mol. The compound's structure features two azulene moieties that are known for their aromatic properties and stability under various conditions. The presence of bulky tert-butyl groups enhances its lipophilicity, which may influence its biological interactions.

Synthesis

The synthesis of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- typically involves the condensation reactions of azulene derivatives under acidic conditions. Previous studies have reported successful syntheses yielding high purity and yield percentages. For example, a controlled reaction environment can lead to yields exceeding 90% .

Antioxidant Activity

Research indicates that compounds with azulene structures exhibit significant antioxidant properties. The antioxidant capacity is often assessed using various assays such as DPPH radical scavenging and ABTS assays. Methanone derivatives have shown promising results in reducing oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage in cells.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both gram-positive and gram-negative bacteria. Preliminary tests demonstrate that Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- exhibits notable inhibitory effects on bacterial growth, with zones of inhibition comparable to standard antibiotics .

Cytotoxicity

In studies assessing cytotoxic effects on cancer cell lines, Methanone derivatives have shown selective toxicity towards certain cancer types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies. The compound's mechanism of action may involve inducing apoptosis through the mitochondrial pathway or disrupting cellular signaling pathways associated with proliferation.

Activity Type Assay Method Results
AntioxidantDPPH ScavengingIC50 = 29.4 μg/mL
AntimicrobialZone of InhibitionEffective against multiple strains
CytotoxicityMTT AssayLC50 values indicating selective toxicity

Case Studies

A recent study explored the effects of Methanone derivatives on human cancer cell lines. The findings indicated that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) while having minimal effects on normal fibroblast cells . This suggests a potential application in cancer therapy.

Properties

CAS No.

648429-97-4

Molecular Formula

C37H46O

Molecular Weight

506.8 g/mol

IUPAC Name

bis(3,6-ditert-butylazulen-1-yl)methanone

InChI

InChI=1S/C37H46O/c1-34(2,3)23-13-17-25-27(19-15-23)31(36(7,8)9)21-29(25)33(38)30-22-32(37(10,11)12)28-20-16-24(35(4,5)6)14-18-26(28)30/h13-22H,1-12H3

InChI Key

GJKQKATWDFXNFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C2C(=C(C=C2C(C)(C)C)C(=O)C3=C4C=CC(=CC=C4C(=C3)C(C)(C)C)C(C)(C)C)C=C1

Origin of Product

United States

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